molecular formula C9H7NO3S B1388825 5-Methoxybenzo[d]thiazole-2-carboxylic acid CAS No. 90322-41-1

5-Methoxybenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1388825
CAS No.: 90322-41-1
M. Wt: 209.22 g/mol
InChI Key: HZCUQHHEHCKENU-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazole-2-carboxylic acid (CAS: 90322-41-1) is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₉H₇NO₃S (molecular weight: 225.22 g/mol). This compound is synthesized via multi-step organic reactions, often involving cyclization and functional group transformations, as evidenced by procedures in related benzothiazole derivatives . It serves as a key intermediate in pharmaceutical and materials science research, particularly in designing kinase inhibitors and corrosion inhibitors .

Properties

IUPAC Name

5-methoxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-5-2-3-7-6(4-5)10-8(14-7)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCUQHHEHCKENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663289
Record name 5-Methoxy-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-41-1
Record name 5-Methoxy-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) . This reaction forms intermediates, which are then further processed to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

5-Methoxybenzo[d]thiazole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

6-Methoxybenzo[d]thiazole-2-carboxylic Acid
  • Structure : Methoxy group at position 6 (vs. position 5 in the parent compound).
  • Properties : The positional isomer (CAS: 946-13-4) exhibits altered electronic effects due to the methoxy group’s proximity to the thiazole sulfur. This may enhance steric hindrance or modify binding affinity in biological targets.
  • Applications : Used in similar contexts but with distinct reactivity profiles in medicinal chemistry .
5-Fluoro-6-Methoxybenzo[d]thiazole-2-carboxylic Acid
  • Structure : Additional fluorine at position 5 and methoxy at position 6 (CAS: 1375302-46-7).
  • Properties: Molecular weight: 227.21 g/mol (C₉H₆FNO₃S). Predicted acidity: pKa ≈ 2.85 (vs. ~3.5 for non-fluorinated analogs), suggesting stronger acidity due to electron-withdrawing fluorine .
  • Applications: Potential use in fluorinated drug candidates for improved metabolic stability.

Core Heterocycle Modifications

5-Methoxybenzo[b]thiophene-2-carboxylic Acid Amides
  • Structure : Replaces benzothiazole with benzo[b]thiophene.
  • Properties :
    • The thiophene core reduces nitrogen’s electron-donating effects, altering kinase (Clk1/4) inhibition selectivity.
    • Optimized derivatives show enhanced cellular potency (IC₅₀ < 100 nM) compared to benzothiazole analogs .
  • Applications : Anticancer agents targeting Clk1/4 kinases.
5-Methoxybenzo[d]isothiazole-3-carboxylic Acid
  • Structure : Isothiazole core (sulfur and nitrogen adjacent) with carboxylic acid at position 3.
  • Properties: Altered electronic distribution due to heteroatom arrangement, affecting interactions in enzyme binding pockets. Molecular formula: C₉H₇NO₃S (same as parent compound but distinct reactivity) .

Functionalized Derivatives

5-(4-Methoxy-phenyl)-thiazole-2-carboxylic Acid Derivatives
  • Structure : Methoxy group on a phenyl ring attached to thiazole.
  • Properties :
    • Demonstrated ~90% corrosion inhibition efficiency on mild steel in 0.5 M HCl via adsorption mechanisms.
    • Techniques: Electrochemical impedance spectroscopy (EIS), SEM/EDX surface analysis .
  • Applications : High-performance corrosion inhibitors for industrial applications.
5-Methoxy-4-nitrobenzo[d]thiazole-2-carboxylic Acid
  • Structure : Nitro group at position 4 (CAS: 886745-59-1).
  • Properties :
    • Molecular weight: 254.22 g/mol (C₉H₆N₂O₅S).
    • Nitro group enhances electron-withdrawing effects, increasing reactivity in further derivatization .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities Applications Reference
5-Methoxybenzo[d]thiazole-2-carboxylic acid Methoxy (C5), COOH (C2) C₉H₇NO₃S 225.22 Intermediate for inhibitors, corrosion studies Pharmaceuticals, materials
5-Fluoro-6-Methoxybenzo[d]thiazole-2-carboxylic acid F (C5), OMe (C6) C₉H₆FNO₃S 227.21 pKa 2.85, higher acidity Fluorinated drug candidates
5-Methoxybenzo[b]thiophene-2-carboxylic acid amides Benzo[b]thiophene core Varies Varies Clk1/4 inhibition (IC₅₀ < 100 nM) Kinase inhibitors
5-(4-Methoxy-phenyl)-thiazole-2-carboxylic acid hydrazides Methoxy-phenyl substituent Varies Varies 90% corrosion inhibition efficiency Industrial corrosion inhibitors

Table 2: Physical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Solubility
This compound N/A N/A Moderate in DMSO
5-Fluoro-6-Methoxybenzo[d]thiazole-2-carboxylic acid 1.545 (predicted) 422.5 (predicted) Low in water
5-Methoxybenzo[b]thiophene-2-carboxylic acid N/A N/A High in organic solvents

Biological Activity

5-Methoxybenzo[d]thiazole-2-carboxylic acid (MBTCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MBTCA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7NO3SC_9H_7NO_3S, with a molecular weight of approximately 209.22 g/mol. The compound features a benzothiazole ring with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. This specific arrangement contributes to its distinct biological activities and chemical reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MBTCA, particularly against various bacterial and fungal strains.

Research Findings

A study reported that derivatives of benzothiazole compounds, including MBTCA, exhibited superior antibacterial activity compared to standard antibiotics such as ampicillin. Notably, MBTCA demonstrated effectiveness against resistant strains like MRSA and Pseudomonas aeruginosa .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli20
Candida albicans15

The mechanism of action is believed to involve interference with essential enzymes or cellular processes in bacteria, which is critical for their growth and survival .

Anti-inflammatory Activity

The presence of the carboxylic acid group in MBTCA suggests potential anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways.

MBTCA may interact with specific receptors involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines. This interaction is crucial for developing new anti-inflammatory agents .

Anticancer Activity

The anticancer potential of MBTCA has also been investigated, particularly concerning its effects on various cancer cell lines.

Case Studies

  • Prostate Cancer : A series of thiazole derivatives were synthesized and tested against prostate cancer cells, showing varying degrees of antiproliferative activity. MBTCA's structural similarities to these compounds suggest it may exhibit comparable effects .
    Cell Line IC50 (µM) Reference
    Prostate Cancer0.8
    Melanoma1.0
  • Mechanism of Action : Preliminary studies indicate that compounds like MBTCA may inhibit tubulin polymerization, a critical process for cancer cell division .

Q & A

Q. What are the recommended synthetic routes for 5-Methoxybenzo[d]thiazole-2-carboxylic acid derivatives?

A common strategy involves cyclization reactions using precursors like substituted benzoic acids or thiazole intermediates. For example, thiazole rings can be introduced via refluxing 3-formyl-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Another approach involves restricting compound conformation by replacing double bonds with thiazole rings to enhance interactions with biological targets, as demonstrated in the design of Pin1 inhibitors . Sodium acetate is often used as a catalyst in such reactions .

Q. What safety precautions are critical when handling this compound?

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335) . Key precautions include:

  • PPE : Gloves, protective clothing, and eye protection (EN 166/NIOSH standards) .
  • Ventilation : Use fume hoods to avoid dust/aerosol inhalation .
  • Storage : Keep at 2–8°C in dry conditions .
    Ecotoxicity data (e.g., biodegradability, bioaccumulation) remain unstudied, necessitating strict containment to prevent environmental release .

Q. How is this compound characterized analytically?

Key techniques include:

  • HRMS (High-Resolution Mass Spectrometry) : Compare experimental and calculated m/z values (e.g., C₉H₇NO₄S has a molecular weight of 225.16 g/mol) .
  • NMR : Analyze substituent effects on aromatic protons and thiazole ring signals.
  • Melting Point : While specific data for this compound is limited, structurally similar thiazole derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) exhibit sharp melting points (~139–140°C), suggesting purity assessment via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives?

Yield optimization requires:

  • Reaction Time/Temperature : Extended reflux durations (3–5 hours) in acetic acid improve cyclization efficiency .
  • Catalyst Screening : Sodium acetate is standard, but testing alternatives (e.g., potassium carbonate) may enhance regioselectivity.
  • Purification : Recrystallization from DMF/acetic acid mixtures reduces impurities . Contradictions in reported yields (e.g., 70–95%) may arise from solvent purity or starting material quality, necessitating batch-to-batch validation .

Q. How to resolve contradictions in spectral data (e.g., NMR, HRMS) during characterization?

Discrepancies often stem from:

  • Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering NMR peak splitting. Use deuterated DMSO for stable readings.
  • Isotopic Peaks : HRMS data for C₉H₇NO₄S (exact mass 225.01) should match theoretical values within ±2 ppm. Deviations >5 ppm suggest impurities or incorrect assignments; repeat analysis with higher-resolution instruments (e.g., Orbitrap) .
  • Reference Standards : Cross-check with published data for analogous compounds (e.g., methyl 5-methoxybenzo[d]oxazole-2-carboxylate, exact mass 207.06) .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • Pharmacophore Hybridization : Introducing sulfonamide or carboxyl groups expands activity spectra. For example, thiazole-2-carboxylic acid amides act as ubiquitin-specific peptidase 7 (USP7) inhibitors .
  • Substituent Effects : Methoxy groups at position 5 improve metabolic stability, while replacing the thiazole ring with oxazole alters target selectivity .
  • Conformational Restriction : Rigidifying the scaffold via fused rings (e.g., benzoimidazole-thiazole hybrids) enhances binding to enzymatic pockets .

Q. How to address discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for USP7 inhibition) and control compounds (e.g., dasatinib for kinase assays) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects.
  • Structural Confirmation : Ensure synthesized derivatives match intended structures via X-ray crystallography, as minor stereochemical changes significantly impact activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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